molecular formula C13H17ClN4O B11480941 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',2,2-trimethylpropanehydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',2,2-trimethylpropanehydrazide

Cat. No.: B11480941
M. Wt: 280.75 g/mol
InChI Key: ARACXGQAFBPOPP-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,2,2-trimethylpropanehydrazide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,2,2-trimethylpropanehydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,2,2-trimethylpropanehydrazide can undergo various chemical reactions, including:

    Nucleophilic substitution: As demonstrated in its synthesis, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction: The compound may undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Triethylamine: Used as a base in nucleophilic substitution reactions.

    Oxidizing and reducing agents: Specific agents and conditions for oxidation and reduction reactions would depend on the desired transformation.

Major Products Formed

The major product formed from the nucleophilic substitution reaction is triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific studies are limited.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,2,2-trimethylpropanehydrazide involves its interaction with specific molecular targets and pathways. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through nucleophilic substitution and other chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-methylnicotinonitrile: A precursor in the synthesis of the compound.

    Malononitrile dimer: Another precursor used in the synthesis.

Uniqueness

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’,2,2-trimethylpropanehydrazide is unique due to its specific chemical structure and the regioselective nature of its synthesis. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17ClN4O

Molecular Weight

280.75 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N',2,2-trimethylpropanehydrazide

InChI

InChI=1S/C13H17ClN4O/c1-8-6-10(16-11(14)9(8)7-15)18(5)17-12(19)13(2,3)4/h6H,1-5H3,(H,17,19)

InChI Key

ARACXGQAFBPOPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)N(C)NC(=O)C(C)(C)C

Origin of Product

United States

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